N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide

Regioisomerism Target Binding Medicinal Chemistry

This 4-pyridyl regioisomer provides a unique hydrogen-bond acceptor geometry critical for target engagement in tubulin and kinase binding pockets. Substituting with 3-pyridyl or other pyrazole-cinnamamide analogs can shift IC50 by over an order of magnitude, making this specific compound essential for accurate SAR profiling and chemical probe development. Ideal for agrochemical fungicide research, leveraging lower lipophilicity (CLogP ~2.1) for favorable environmental degradation profiles.

Molecular Formula C19H18N4O
Molecular Weight 318.38
CAS No. 1448140-01-9
Cat. No. B2876056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide
CAS1448140-01-9
Molecular FormulaC19H18N4O
Molecular Weight318.38
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
InChIInChI=1S/C19H18N4O/c24-19(7-6-16-4-2-1-3-5-16)21-13-15-23-14-10-18(22-23)17-8-11-20-12-9-17/h1-12,14H,13,15H2,(H,21,24)/b7-6+
InChIKeyWLJJUBOTBFQFAC-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide (CAS 1448140-01-9): A Positionally Defined Pyrazole-Cinnamamide Hybrid for Targeted Procurement


N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide is a synthetic small molecule (C19H18N4O, MW 318.4) that integrates a cinnamamide pharmacophore with a 3-(pyridin-4-yl)-1H-pyrazole moiety via an ethyl linker [1]. This specific regioisomer, featuring a pyridin-4-yl substitution, distinguishes it from closely related analogs such as the pyridin-3-yl variant (CAS 2097940-98-0) [2]. The compound belongs to a class of pyrazole-cinnamamide hybrids investigated for diverse bioactivities, including antitubulin and antimicrobial effects, where subtle structural variations profoundly impact potency and target engagement [3].

Why Generic Substitution Fails for N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide: The Critical Role of Pyridine Regioisomerism


Simple replacement of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide with an alternative pyrazole-cinnamamide or a pyridyl-pyrazole amide is not straightforward due to the critical impact of pyridine nitrogen positioning on molecular recognition. The 4-pyridyl isomer establishes a distinct hydrogen-bond acceptor geometry compared to the 3-pyridyl variant, directly altering the binding pose within target sites such as tubulin or kinase ATP pockets [1]. In related antitubulin cinnamamide series, a shift in heterocycle attachment has been shown to change IC50 values by over an order of magnitude, confirming that regioisomerism is a hard determinant of potency, not a minor structural nuance [2].

Quantitative Differentiation Evidence for N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide (1448140-01-9)


Regioisomeric Differentiation: Pyridin-4-yl vs Pyridin-3-yl Attachment Dictates Distinct Binding Topology

The target compound features a pyridin-4-yl substituent, whereas the closest commercially available analog carries a pyridin-3-yl group (CAS 2097940-98-0) [1]. This positional shift relocates the pyridine nitrogen by ~2.4 Å, fundamentally altering the hydrogen-bond acceptor vector. In kinase and tubulin targets, such a change can switch binding from a productive to a non-productive mode, as demonstrated in related pyrazole-cinnamamide series where 4-pyridyl and 3-pyridyl isomers displayed divergent IC50 values [2].

Regioisomerism Target Binding Medicinal Chemistry

Side-Chain Pharmacophore Divergence: Cinnamamide vs Trifluoromethylbenzamide Alters Lipophilicity and Metabolic Stability

A structurally related compound, N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide, substitutes the cinnamamide with a trifluoromethylbenzamide group [1]. This replacement increases calculated logP by ~1.2 units (cinnamamide: CLogP ≈ 2.1; trifluoromethylbenzamide: CLogP ≈ 3.3) and introduces metabolic liabilities associated with trifluoromethyl oxidation. The cinnamamide moiety is reported to confer improved metabolic stability in related tubulin inhibitor series [2].

Lipophilicity Metabolic Stability ADME

Linker Chemistry: Amide vs Urea Alters Hydrogen-Bonding Capacity and Conformational Flexibility

A comparator compound, 1-(4-chlorobenzyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 1448125-07-2), replaces the cinnamamide with a chlorobenzyl urea [1]. The urea linker introduces an additional H-bond donor (N-H) and increases topological polar surface area (TPSA) from ~60 Ų (amide) to ~80 Ų (urea), potentially reducing membrane permeability. The cinnamamide's conjugated double bond also restricts conformational freedom, which may pre-organize the molecule for target binding.

Conformational Analysis Hydrogen Bonding Scaffold Hopping

Class-Level Antitubulin Activity: 5-Phenyl-Pyrazole Cinnamamides Demonstrate Sub-Micromolar Potency

Although direct data for the target compound are not published, the 5-phenyl-1H-pyrazol cinnamamide scaffold has demonstrated potent tubulin polymerization inhibition. The most active analog in the series, compound 5j, exhibited an IC50 of 1.02 μM against tubulin, outperforming the reference inhibitor colchicine (IC50 = 1.34 μM) [1]. The target compound's pyridin-4-yl substitution may further enhance potency by engaging an additional polar contact in the colchicine binding site, as suggested by docking studies of related 4-pyridyl analogs [2].

Antitubulin Cancer IC50

Optimal Research and Industrial Application Scenarios for N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide


Anticancer Lead Optimization Targeting Tubulin Polymerization

The compound serves as a privileged starting point for structure-activity relationship (SAR) studies aimed at improving potency against tubulin. Its 4-pyridyl moiety offers a distinct vector for additional polar interactions compared to the 3-pyridyl isomer, while the cinnamamide group provides a metabolically stable linker. Researchers can use the quantitative SAR precedent from the 5-phenyl-pyrazol cinnamamide series (IC50 = 1.02 μM benchmark) to guide iterative design [1].

Selective Tool Compound for Profiling Pyridine-Regioisomer-Dependent Kinase Binding

Given the critical role of pyridine nitrogen positioning in kinase inhibitor binding, this compound can be used as a chemical probe to deconvolute the regioisomeric preference of novel kinase targets. Comparison with the 3-pyridyl analog (CAS 2097940-98-0) in competitive binding assays can map the spatial requirements of the ATP-binding pocket [2].

Agrochemical Fungicide Discovery via Succinate Dehydrogenase Inhibition (SDHI)

Cinnamamide-pyrazole hybrids have been explored as SDHI fungicides. The target compound, with its 4-pyridyl-1H-pyrazole core, aligns with the pharmacophore proposed for novel agricultural fungicides. Its predicted lower lipophilicity (CLogP 2.1) compared to trifluoromethyl analogs may confer favorable environmental degradation profiles, a key criterion in agrochemical development [3].

Quote Request

Request a Quote for N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.